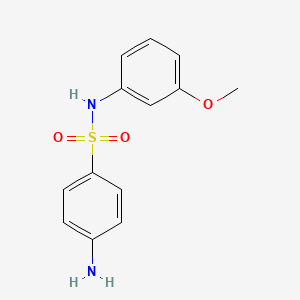

4-amino-N-(3-methoxyphenyl)benzenesulfonamide

描述

Chemical Classification and Significance in Sulfonamide Research

4-Amino-N-(3-methoxyphenyl)benzenesulfonamide (CAS: 19837-79-7) is a synthetic sulfonamide derivative characterized by the presence of a sulfonamide functional group (−SO$$2$$−NH−) linked to a 3-methoxyphenyl substituent and a para-aminophenyl moiety. Its molecular formula, C$${13}$$H$${14}$$N$$2$$O$$_3$$S, corresponds to a molecular weight of 278.33 g/mol. The compound belongs to the benzenesulfonamide class, which is distinguished by a benzene ring directly bonded to a sulfonamide group.

Sulfonamides are historically significant as early antibacterial agents, with their mechanism rooted in competitive inhibition of bacterial folate synthesis. While this compound itself is not classified as a first-line therapeutic agent, its structural features—such as the methoxy group at the 3-position of the phenyl ring—make it a valuable candidate for studying structure-activity relationships (SAR) in sulfonamide chemistry. For instance, substitutions on the aromatic rings influence electronic properties, solubility, and binding affinities to biological targets like carbonic anhydrases or dihydropteroate synthases.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 19837-79-7 | |

| Molecular Formula | C$${13}$$H$${14}$$N$$2$$O$$3$$S | |

| Molecular Weight | 278.33 g/mol | |

| IUPAC Name | This compound |

Historical Development and Research Context

The synthesis of sulfonamides dates to the early 20th century, with this compound emerging as part of efforts to optimize sulfonamide derivatives for enhanced physicochemical and pharmacological properties. Early methods for synthesizing analogous compounds involved reacting sulfonyl chlorides with substituted anilines. For example, patent CN105753731A describes a multi-step synthesis route for related methoxy-substituted benzanilides, highlighting nitro group reduction and methoxylation as critical steps.

Modern synthetic approaches leverage regioselective substitution and catalytic methods to improve yields. A 2021 study demonstrated the synthesis of structurally similar sulfonamides via nucleophilic aromatic substitution, achieving high purity through recrystallization. These advancements underscore the compound’s role as a model system for exploring synthetic strategies in organosulfur chemistry.

Overview of Current Scientific Applications

Recent research has identified this compound as a promising candidate in two key areas:

Materials Science : The compound’s electron-donating methoxy group and planar aromatic system make it suitable for organic photovoltaic applications. Theoretical studies suggest its potential as a charge-transfer mediator in solar cells.

Antibacterial Research : While not itself a clinical antibiotic, its structural analogs exhibit inhibitory effects against bacterial biofilms. For instance, benzenesulfonamides with methoxy substitutions showed 68–81% inhibition of Staphylococcus aureus biofilm formation at 50 μg/mL.

Table 2: Emerging Applications

属性

IUPAC Name |

4-amino-N-(3-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-12-4-2-3-11(9-12)15-19(16,17)13-7-5-10(14)6-8-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOMUMXEMHCZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588628 | |

| Record name | 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-79-7 | |

| Record name | 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19837-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Amination via Nucleophilic Substitution

One common method involves the reaction of 4-amino-3-chlorobenzenesulfonamide with 3-methoxyaniline under acidic catalysis to form the target compound. The reaction typically proceeds as follows:

- Reactants: 4-amino-3-chlorobenzenesulfonamide and 3-methoxyaniline.

- Catalysts: Mineral acids such as hydrochloric acid or sulfuric acid.

- Solvents: Ethanol or methanol.

- Conditions: Heating at 80–100°C with stirring for several hours to ensure complete reaction.

This method benefits from straightforward reaction conditions and moderate to good yields. Industrial adaptations may include continuous flow reactors for improved control and scalability.

Multi-Step Synthesis via Benzanilide Intermediates

An alternative and more detailed synthetic route involves the following steps, adapted from patent literature describing closely related compounds:

| Step | Description | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Preparation of 3-nitro-4-chlorobenzoyl aniline | React 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent, catalyzed by thionyl chloride or phosphorus trichloride at 70–100°C for 2 hours | Yield ~95–97%, Purity ~98.5%, mp 128–130°C |

| 2 | Etherification to 3-nitro-4-methoxybenzoyl aniline | React intermediate with sodium or potassium methoxide in methanol under reflux for 8 hours | Yield ~94–95%, Purity ~99%, mp 162–163°C |

| 3 | Reduction to 3-amino-4-methoxybenzanilide | Catalytic hydrogenation using Raney nickel in methanol under hydrogen pressure (13 kg/cm²), 80–105°C for ~6 hours | Yield ~67–70%, Purity ~99.3–99.5%, mp 152–154°C |

This sequence yields the 3-amino-4-methoxybenzanilide intermediate, which can be further transformed into the target sulfonamide through sulfonylation reactions.

Reductive Amination Approach

Another approach involves reductive amination between 4-aminobenzenesulfonamide and 3-methoxybenzaldehyde derivatives:

- The aldehyde and amine are first allowed to form an imine intermediate under reflux in ethanol.

- The imine is then reduced using sodium borohydride or sodium triacetoxyborohydride.

- Catalytic acetic acid may be used to facilitate the reaction.

- This method can be challenging due to low yields with standard mild conditions, requiring a stepwise imine formation before reduction.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Amination | 4-amino-3-chlorobenzenesulfonamide + 3-methoxyaniline | Acid catalyst, ethanol/methanol, 80–100°C, several hours | Moderate to high | High | Simple, scalable | Requires acid catalyst, possible side reactions |

| Multi-step Benzanilide Route | Acid chloride formation → Etherification → Catalytic hydrogenation | 70–105°C, reflux, H2 pressure 13 kg/cm² | 67–70 (final step) | ~99.5 | High purity, well-established | Multi-step, longer time |

| Reductive Amination | Imine formation + Reduction | Ethanol reflux, NaBH4 reduction | Variable, often low | Moderate to high | Versatile for analogues | Low yield under mild conditions |

Detailed Research Findings

Patent CN105753731A describes a robust multi-step synthesis of 3-amino-4-methoxyl benzanilide intermediates, which are structurally close to the target compound. The process includes high-yield preparation of nitrobenzoyl anilides, their etherification, and catalytic hydrogenation to amines with high purity and reproducibility.

The direct amination method for 4-amino-3-chloro-N-(3-methoxyphenyl)benzenesulfonamide involves nucleophilic substitution of the chloro group by 3-methoxyaniline under acidic conditions, yielding the target sulfonamide with good purity and yield. Industrial processes may utilize continuous flow reactors to optimize these reactions.

Reductive amination methods, while useful for related sulfonamide derivatives, require careful control of imine formation and reduction steps to achieve acceptable yields. Sodium borohydride is commonly used for the reduction step after imine preformation.

Summary and Recommendations

The preparation of this compound can be effectively achieved by:

- Direct nucleophilic substitution of 4-amino-3-chlorobenzenesulfonamide with 3-methoxyaniline in acidic alcoholic media for straightforward synthesis.

- Employing a multi-step synthetic route involving the preparation of benzanilide intermediates followed by catalytic hydrogenation for higher purity and yield.

- Using reductive amination for analogues or when aldehyde precursors are available, with careful imine formation and reduction control.

Industrial-scale synthesis benefits from continuous flow technology and automated systems to enhance yield, reproducibility, and purity.

化学反应分析

Types of Reactions

4-amino-N-(3-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to form the amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the amino derivative.

Substitution: Formation of substituted sulfonamides.

科学研究应用

Chemical Properties and Structure

4-amino-N-(3-methoxyphenyl)benzenesulfonamide is characterized by the presence of an amino group, a methoxyphenyl group, and a sulfonamide core. Its molecular formula is C13H15N3O2S, with a molecular weight of approximately 278.33 g/mol. The sulfonamide functional group is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It functions by mimicking natural substrates involved in bacterial enzyme activity, specifically targeting pathways essential for bacterial growth, such as folic acid synthesis. This mechanism disrupts critical biochemical processes in bacteria, leading to their inhibition .

Potential Anti-inflammatory and Antitumor Activities

Ongoing studies suggest that this compound may also possess anti-inflammatory and antitumor properties. While the exact mechanisms are still under investigation, preliminary findings indicate that it may interact with various biological targets involved in inflammatory responses and tumorigenesis .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:

- Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex organic molecules.

- Synthesis of Derivatives: It can be modified to create derivatives with enhanced biological activities or altered chemical properties, broadening its applicability in drug development .

Characterization Techniques

The compound has been characterized using several analytical techniques:

- Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and dynamics.

- Mass Spectrometry (MS): Used for determining the molecular weight and purity.

- Fourier Transform Infrared Spectroscopy (FT-IR): Helps identify functional groups present in the compound.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- A study indicated its role as an inhibitor of carbonic anhydrases, enzymes implicated in various physiological processes and diseases .

- Another investigation focused on its interactions at the molecular level with other biological macromolecules, revealing potential pathways for therapeutic applications .

作用机制

The mechanism of action of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

相似化合物的比较

Table 1: Structural Features of Selected Sulfonamides

Key Observations :

- Aromatic vs. Heterocyclic Substituents : Unlike sulfathiazole and sulfamethoxazole, which have nitrogen-containing heterocycles, the 3-methoxyphenyl group in the target compound is purely aromatic. This may reduce steric hindrance but limit interactions with bacterial dihydropteroate synthase (DHPS), a common target for sulfonamides .

- Alkylamine vs. Aromatic Chains: Alkylamine-substituted sulfonamides (e.g., 4-amino-N-(2-aminopropyl)benzenesulfonamide) exhibit improved solubility but reduced thermal stability compared to aromatic derivatives .

Key Observations :

- Antimicrobial Gaps: While sulfamethoxazole and triazole derivatives show strong antibacterial and antifungal activity, the biological efficacy of this compound remains underexplored.

- Role of Substituents : Halogenated or heterocyclic substituents (e.g., in triazole derivatives) enhance antimicrobial potency compared to methoxy or alkylamine groups .

生物活性

4-Amino-N-(3-methoxyphenyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonamide group, which is known for its various pharmacological properties, including antibacterial and antitumor effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H14N2O3S

- CAS Number : 16795336

The biological activity of this compound primarily involves its interaction with various biological targets. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth. Additionally, the methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The specific compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance:

- E. coli : Inhibition observed with an IC50 value indicating effective bacterial growth suppression.

- Staphylococcus aureus : Similar inhibitory effects were noted.

Antitumor Activity

Recent studies have suggested that this compound may possess antitumor properties:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potential cytotoxic effects against these cancer cells.

Case Studies and Research Findings

-

Study on Cardiovascular Effects :

- A study utilized isolated rat heart models to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. Results indicated that derivatives similar to this compound could significantly decrease perfusion pressure, suggesting cardiovascular implications through calcium channel interactions .

- Pharmacokinetic Analysis :

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other sulfonamide derivatives, a table summarizing key findings is presented below:

| Compound Name | Antimicrobial Activity | Antitumor Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Moderate | Moderate | ~10-30 | Dihydropteroate synthase inhibition |

| 4-Amino-N-(2-nitrophenyl)benzenesulfonamide | High | Low | ~5 | Dihydropteroate synthase inhibition |

| Sulfanilamide | High | Low | ~15 | Dihydropteroate synthase inhibition |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, and how can reaction yields be maximized?

- Methodology : The compound is synthesized via nucleophilic substitution, where substituted acyl chlorides (e.g., from thionyl chloride-treated acids) react with aminosulfonamides in the presence of pyridine. Key steps include controlling stoichiometry (1:1.2 molar ratio of sulfonamide to acyl chloride) and using anhydrous conditions to minimize hydrolysis. Reaction optimization involves adjusting temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Yield Maximization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improves purity. Monitoring by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.6 ppm), methoxy groups (δ 3.8 ppm), and sulfonamide NH (δ 10.2 ppm). ¹³C NMR confirms sulfonamide carbonyl (δ ~165 ppm) .

- IR : Stretching vibrations for sulfonamide S=O (1350–1150 cm⁻¹) and N-H (3320 cm⁻¹) .

- Elemental Analysis : C, H, N, S percentages are validated against theoretical values (e.g., C: 52.94%, H: 4.15%, N: 10.29%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methods : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites on the sulfonamide group .

- Application : Predicting regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing electron density maps. Molecular dynamics simulations (AMBER) assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

- Case Study : Discrepancies in antimicrobial IC50 values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Researchers standardize protocols using CLSI guidelines and validate via dose-response curves (3 replicates, p < 0.05) .

- Meta-Analysis : Cross-referencing PubChem BioAssay data (AID 1259365) with in-house results identifies outliers caused by impurity interference (>95% purity required) .

Q. How are QSAR models developed to optimize sulfonamide derivatives for anticancer activity?

- Workflow :

- Descriptor Selection : Molecular weight, logP, and topological polar surface area (TPSA) are calculated using ChemAxon.

- Model Building : Partial Least Squares (PLS) regression correlates descriptors with cytotoxicity (e.g., against MCF-7 cells, R² > 0.85).

- Validation : Leave-one-out cross-validation (Q² > 0.7) and external test sets (NCI-60 panel) confirm predictive power .

Q. What methodologies identify and minimize byproducts in sulfonamide synthesis?

- Byproduct Analysis : HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) detects acetylated byproducts (e.g., N-acetyl derivatives).

- Mitigation : Adding scavengers (e.g., triethylamine) quenches excess acyl chloride. Kinetic studies (GC-MS) optimize reaction time to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。